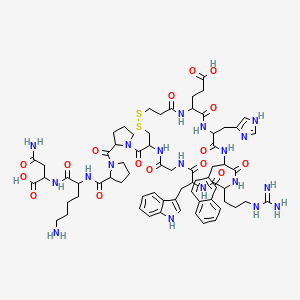
Xeharwgcpp KD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JKC 363 is a potent and selective melanocortin MC4 receptor antagonist. It has a high affinity for the melanocortin MC4 receptor, with an IC50 value of 0.5 nM, and a significantly lower affinity for the MC3 receptor, with an IC50 value of 44.9 nM . This compound is known for its ability to antagonize the effects of alpha-melanocyte-stimulating hormone (α-MSH), suppress thyrotropin-releasing hormone (TRH) release, attenuate food intake, and reduce formalin-induced pain in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JKC 363 involves a series of peptide coupling reactions. The compound is a cyclic peptide with a disulfide bridge between the first and eighth amino acids. The sequence of JKC 363 is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, where Mpa stands for 3-mercaptopropionic acid and D-2-Nal stands for D-2-naphthylalanine .
Industrial Production Methods
Industrial production of JKC 363 typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bridge formation. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
JKC 363 primarily undergoes peptide coupling reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The synthesis of JKC 363 involves the use of common peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The disulfide bridge formation is achieved using oxidizing agents such as iodine or air oxidation .
Major Products Formed
The major product formed from the synthesis of JKC 363 is the cyclic peptide with the desired sequence and disulfide bridge. Impurities and by-products are typically removed during the purification process .
Scientific Research Applications
JKC 363 has a wide range of scientific research applications due to its selective antagonism of the melanocortin MC4 receptor. Some of its key applications include:
Neuroscience Research: JKC 363 is used to study the role of the melanocortin MC4 receptor in regulating food intake and energy balance. .
Endocrinology Research: The compound is used to investigate the interactions between the melanocortin and cannabinoid systems in regulating food intake and energy balance.
Mechanism of Action
JKC 363 exerts its effects by selectively antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake, energy balance, and pain perception. By blocking the stimulatory effect of α-MSH on TRH release, JKC 363 reduces food intake and attenuates pain . The compound’s high affinity for the MC4 receptor and its ability to block α-MSH make it a valuable tool for studying the physiological roles of this receptor .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to JKC 363 include other melanocortin receptor antagonists such as SHU9119 and Agouti-related peptide (AgRP). These compounds also target the melanocortin receptors but may have different selectivity profiles and physiological effects .
Uniqueness of JKC 363
JKC 363 is unique due to its high selectivity for the melanocortin MC4 receptor and its ability to effectively block the effects of α-MSH. This makes it particularly useful for studying the specific roles of the MC4 receptor in various physiological processes .
Properties
Molecular Formula |
C69H91N19O16S2 |
|---|---|
Molecular Weight |
1506.7 g/mol |
IUPAC Name |
4-amino-2-[[6-amino-2-[[1-[1-[13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75) |
InChI Key |
RFMOGPSXMCHBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















